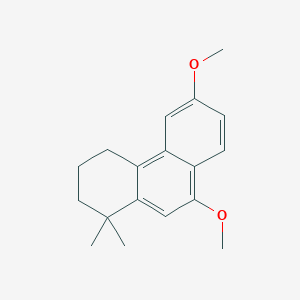![molecular formula C21H20O2 B14308024 2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene CAS No. 113929-40-1](/img/no-structure.png)
2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene is an organic compound characterized by a naphthalene core substituted with a 3-(3,4-dimethoxyphenyl)prop-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and naphthalene.
Aldol Condensation: The first step involves an aldol condensation reaction between 3,4-dimethoxybenzaldehyde and an appropriate naphthalene derivative under basic conditions to form the intermediate 3-(3,4-dimethoxyphenyl)prop-2-en-1-al.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding alcohol.
Dehydration: Finally, the alcohol undergoes dehydration to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for the aldol condensation and reduction steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of acylated naphthalene derivatives.
Applications De Recherche Scientifique
2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its antioxidant properties might involve scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure and applications.
3,4-Dimethoxycinnamaldehyde: Another compound with a 3,4-dimethoxyphenyl group, used in different chemical reactions and applications.
Uniqueness
2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene is unique due to its naphthalene core, which imparts distinct chemical properties and potential applications compared to other compounds with similar substituents. Its structure allows for diverse chemical modifications and functionalizations, making it a versatile compound in research and industry.
Propriétés
| 113929-40-1 | |
Formule moléculaire |
C21H20O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-[3-(3,4-dimethoxyphenyl)prop-1-enyl]naphthalene |
InChI |
InChI=1S/C21H20O2/c1-22-20-13-11-17(15-21(20)23-2)7-5-6-16-10-12-18-8-3-4-9-19(18)14-16/h3-6,8-15H,7H2,1-2H3 |
Clé InChI |
DMFBLPJVUBNQQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC=CC2=CC3=CC=CC=C3C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


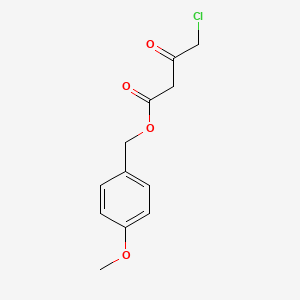
![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
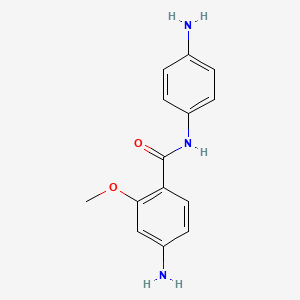
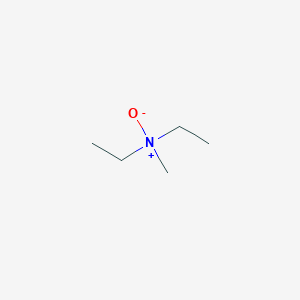
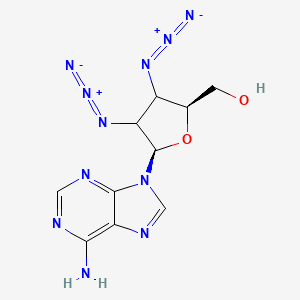
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
